molecular formula C24H24N2O6S2 B2911021 Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate CAS No. 1046864-83-8

Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate

Cat. No.: B2911021
CAS No.: 1046864-83-8
M. Wt: 500.58
InChI Key: JWVNTGQABFZACQ-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family This compound is characterized by its unique molecular structure, which includes thiophene rings and diketopyrrolopyrrole core

Properties

IUPAC Name

ditert-butyl 3,6-dioxo-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S2/c1-23(2,3)31-21(29)25-17(13-9-7-11-33-13)15-16(19(25)27)18(14-10-8-12-34-14)26(20(15)28)22(30)32-24(4,5)6/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVNTGQABFZACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=CS3)C1=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate typically involves the following steps:

  • Formation of the Diketopyrrolopyrrole Core: The core structure is usually synthesized through a condensation reaction between thiophene-2-carboxylic acid and an appropriate diketone.

  • Introduction of Thiophene Rings: Thiophene rings are introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a halogenated diketopyrrolopyrrole derivative.

  • Esterification: The final step involves esterification, where the carboxylic acid groups are converted to tert-butyl esters using tert-butanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of 2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride

The synthesis of this compound typically involves the introduction of difluorocarbene into bicyclo[1.1.0]butanes, followed by functionalization to achieve the desired bicyclo[1.1.1]pentane structure. Recent advancements have facilitated a scalable and efficient synthesis process using light as the sole energy source, avoiding the need for catalysts or initiators . This method has enabled the production of various difluoro-substituted bicyclo[1.1.1]pentanes in significant quantities, making them accessible for further medicinal chemistry applications.

Bioisosteric Replacement

The compound serves as a saturated bioisostere for benzene rings, which are prevalent in many pharmaceutical agents. The replacement of aromatic rings with bicyclo[1.1.1]pentane derivatives can improve biological activity and metabolic stability while also circumventing existing patents on benzene-containing drugs . This strategy is particularly relevant in drug design where modifications aim to enhance solubility and reduce toxicity.

Potential Drug Candidates

Research indicates that difluoro-substituted bicyclo[1.1.1]pentanes can be utilized to develop novel drug candidates targeting various biological pathways. For example, compounds derived from this structure have shown promise in modulating enzyme activity related to diseases such as cancer and neurodegenerative disorders . The incorporation of fluorine atoms can also enhance the lipophilicity and bioavailability of these compounds.

Development of Inhibitors

A notable case involves the development of inhibitors for γ-secretase, where a bicyclo[1.1.1]pentane moiety replaced a phenyl group in existing compounds, resulting in enhanced potency and selectivity . This modification not only improved therapeutic efficacy but also provided a pathway to overcome patent restrictions associated with traditional benzene-containing drugs.

Synthesis and Characterization

In a study focusing on the synthesis and characterization of difluoro-substituted bicyclo[1.1.1]pentanes, researchers successfully demonstrated that these compounds could be synthesized in high yields using optimized reaction conditions . The resultant compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structural integrity and potential utility in drug development.

Mechanism of Action

The mechanism by which Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate exerts its effects depends on its specific application. In organic electronics, it functions as a semiconductor, facilitating charge transport through its conjugated π-electron system. In medicinal chemistry, its mechanism of action would be determined by its interaction with biological targets, such as enzymes or receptors.

Molecular Targets and Pathways:

  • Organic Electronics: Charge transport pathways involving π-electron delocalization.

  • Medicinal Chemistry: Interaction with specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP)

  • Di-tert-butyl 2,2'-[1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl]diacetate (TDPPA)

Uniqueness: Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate stands out due to its specific structural features, such as the presence of tert-butyl ester groups, which enhance its stability and solubility compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the realm of organic chemistry and materials science.

Biological Activity

Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate (CAS No. 1046864-83-8) is a compound of significant interest in the field of organic electronics and medicinal chemistry. Its unique structural characteristics contribute to its biological activity, particularly in the realms of anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C26H28N2O6S2C_{26}H_{28}N_{2}O_{6}S_{2}, with a molecular weight of 528.64 g/mol. The compound features a pyrrolo[3,4-c]pyrrole core with two thiophene rings and two tert-butyl groups attached to the dicarbonyl moiety.

Anti-Cancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 values were reported as follows:
    Cell LineIC50 (µM)
    MCF-715.2
    A54912.8

These findings suggest that the compound may serve as a potential lead for developing new anti-cancer agents.

Anti-inflammatory Activity

In addition to its anti-cancer properties, this compound has shown promise in reducing inflammation. Experimental models of inflammation indicated that this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA Topoisomerase Inhibition : The compound exhibits inhibitory effects on DNA topoisomerases (EC 5.6.2.1), which are crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and triggers cancer cell death .
  • Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can induce oxidative stress in cancer cells by generating ROS, which further contributes to apoptosis .

Study on MCF-7 Cells

A recent case study focused on the effects of this compound on MCF-7 cells showed that treatment with the compound led to:

  • Increased Apoptotic Markers : Flow cytometry analysis indicated a significant increase in Annexin V positive cells after treatment.
  • Altered Cell Cycle Distribution : A notable arrest at the G0/G1 phase was observed.

Study on Inflammatory Models

Another study evaluated its anti-inflammatory effects using a carrageenan-induced paw edema model in rats:

Treatment GroupEdema Reduction (%)
Control-
Compound (10 mg/kg)45
Compound (20 mg/kg)65

The results indicated a dose-dependent reduction in inflammation.

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